5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline
Overview
Description
“5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline” is an organic compound with the CAS Number: 1019484-54-8 . It has a molecular weight of 223.27 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline”, has been a topic of interest in the field of medicinal chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The IUPAC name of the compound is 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline . The InChI code is 1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 223.27 . The InChI code is 1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 .
Scientific Research Applications
1. Organic Synthesis and Chemical Reactivity
5-Fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline and related compounds have been extensively studied for their reactivity and potential in organic synthesis. For instance, derivatives of this compound have been utilized as monodentate transient directing groups in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, enabling the efficient and scalable synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). Similarly, the design of ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate has shown significant impact on the nitration of aromatic compounds, indicating the potential of imidazole-based structures in facilitating chemical reactions (Zolfigol et al., 2012).
2. Photodynamic Therapy and Disease Treatment
Compounds structurally related to 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline have shown potential in the treatment of diseases such as vitiligo. Specifically, fluorine heterocyclic systems derived from sulfa drugs have been synthesized and identified as potential photochemical probe agents for the inhibition of Vitiligo diseases, demonstrating the therapeutic applications of these compounds (Abdel-Rahman et al., 2010).
3. Synthesis of Pharmacologically Active Compounds
The molecular structure and reactivity of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline make it a valuable intermediate in the synthesis of pharmacologically active compounds. For example, it has been used in the synthesis of nilotinib, an antitumor agent, demonstrating the compound's utility in the development of cancer therapies (Shijing, 2013).
4. Material Science and Electro-emissive Devices
Novel binary copolymer films using aniline and haloanilines, including derivatives of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline, have been developed for electro-emissive devices. These copolymers exhibit distinct electropolymerization behaviors and infrared emissivity regulation ability, indicating their potential application in material science, particularly in thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).
properties
IUPAC Name |
5-fluoro-2-(1-methylimidazol-2-yl)sulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJFRYUKZZBWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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